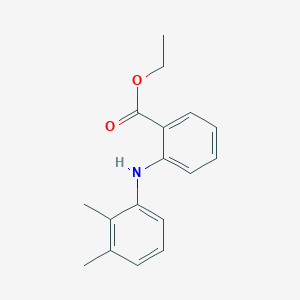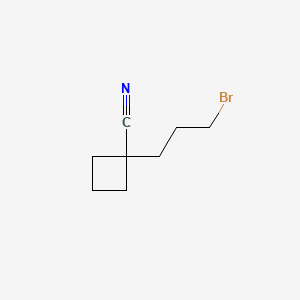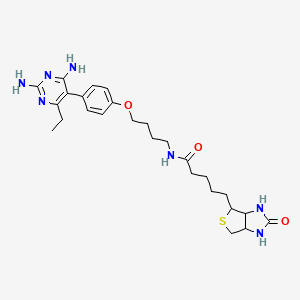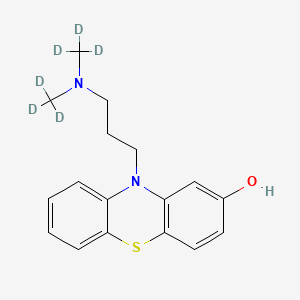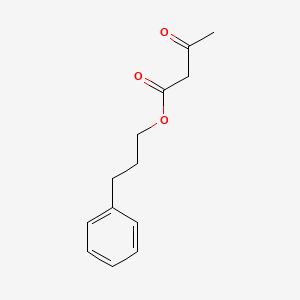![molecular formula C9H14ClNO2 B13445594 [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride CAS No. 13062-82-3](/img/structure/B13445594.png)
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride typically involves the reaction of 4-hydroxyacetophenone with appropriate reagents to introduce the azanium group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process might include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired concentration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Applications De Recherche Scientifique
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and phenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: This compound shares a similar structure but includes an additional aminoethyl group, which can alter its chemical properties and applications.
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one:
Uniqueness
The presence of both hydroxyl and azanium groups in [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride makes it unique compared to its analogs. These functional groups contribute to its versatility in various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
13062-82-3 |
|---|---|
Formule moléculaire |
C9H14ClNO2 |
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H |
Clé InChI |
AYEOOGDUDIHXQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)O)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)

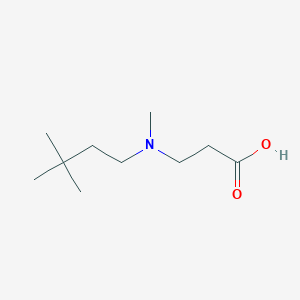
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)

